3-((Ethylthio)methyl)-4-methoxybenzaldehyde
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Overview
Description
3-((Ethylthio)methyl)-4-methoxybenzaldehyde is an organic compound characterized by the presence of an ethylthio group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . This reaction is often conducted under basic conditions, using reagents such as sodium hydride or potassium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-((Ethylthio)methyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiolates or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction produces an alcohol.
Scientific Research Applications
3-((Ethylthio)methyl)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-((Ethylthio)methyl)-4-methoxybenzaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-((Ethylthio)methyl)-4-methoxybenzaldehyde is unique due to the presence of both an ethylthio group and a methoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C11H14O2S/c1-3-14-8-10-6-9(7-12)4-5-11(10)13-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
MYRHTXSLIKPHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=C(C=CC(=C1)C=O)OC |
Origin of Product |
United States |
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